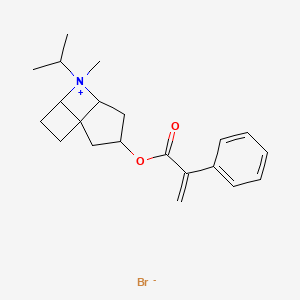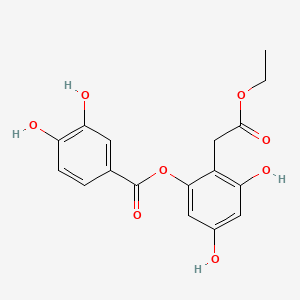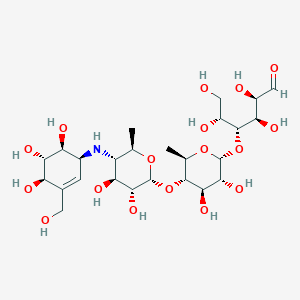
5-Chlorodescyano Citalopram Oxalate
Descripción general
Descripción
5-Chlorodescyano Citalopram Oxalate is a compound with the CAS number 64169-46-6 . It’s used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of 5-Chlorodescyano Citalopram Oxalate is C19H21ClFNO.xC2H2O4 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
The thermal degradation of Citalopram, a related compound, has been studied. It decomposes in a single step after melting at 189.3 °C, with decomposition products suggested to be HBr, dimethylamine, and fluorobenzene .Aplicaciones Científicas De Investigación
Anticonvulsant Properties
5-Chlorodescyano Citalopram Oxalate, as a component of Citalopram, has demonstrated anticonvulsant properties in scientific research. For instance, studies have shown its effectiveness in increasing seizure thresholds at lower doses, suggesting potential anticonvulsive effects. However, at higher doses, it might have proconvulsive effects. These findings suggest a role for 5-HT3 receptors in mediating these properties and highlight the potential of citalopram in managing convulsions, particularly those arising from overdoses (Bahremand et al., 2011), (Payandemehr et al., 2012).
Neuroimaging Studies
Pharmacological magnetic resonance imaging (phMRI) has been used to study the acute and chronic effects of citalopram, providing insights into its regional and pharmacological specificity in the brain. This research helps to understand how citalopram and by extension, 5-Chlorodescyano Citalopram Oxalate, affect brain activity related to depression and anxiety disorders (Sekar et al., 2011).
Interaction with Neurotransmitter Systems
Research has also explored how citalopram interacts with various neurotransmitter systems, such as serotonin (5-HT) and noradrenaline. This includes studies on the inhibition of locus coeruleus neurons, which are part of the noradrenergic system, and the modulation of these neurons by citalopram, suggesting a complex interaction between serotonin and other neurotransmitter systems in the brain (Grandoso et al., 2005).
Environmental Impact Studies
Citalopram's environmental impact, particularly its effect on aquatic life, has been the subject of scientific inquiry. Studies have shown that it can alter the behavior of fish, indicating the need to consider its environmental safety and potential ecological consequences (Kellner et al., 2016).
Analytical and Pharmacological Studies
Analytical studies have been conducted to design novel sensors for citalopram determination, facilitating better quality control in pharmaceutical formulations. These studies contribute to improving drug monitoring and analysis techniques (Faridbod et al., 2020).
Impact on Sleep and Neuroendocrine Function
The impact of citalopram on sleep patterns and neuroendocrine function has been explored, with findings suggesting that its action on sleep in mice is primarily mediated by 5-HT1A receptors. This information could inform clinical strategies for treating depression and managing SSRI side effects (Monaca et al., 2003).
Propiedades
IUPAC Name |
3-[5-chloro-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO.C2H2O4/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19;3-1(4)2(5)6/h4-9,12H,3,10-11,13H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTMNENXWJCPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747324 | |
| Record name | Oxalic acid--3-[5-chloro-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorodescyano Citalopram Oxalate | |
CAS RN |
64169-46-6 | |
| Record name | Oxalic acid--3-[5-chloro-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602109.png)




